3-(7-methoxy-1H-indol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(7-methoxyindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-10-4-2-3-9-5-7-13(12(9)10)8-6-11(14)15/h2-5,7H,6,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJDFRRZTPYBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 3-(7-methoxy-1H-indol-1-yl)propanoic acid
General Synthetic Strategy
The synthesis typically involves:
- Construction or functionalization of the indole ring bearing the 7-methoxy substituent.
- Introduction of the propanoic acid side chain at the indole nitrogen (N-1).
- Purification and isolation of the target acid.
Stepwise Preparation
Step 1: Synthesis of 7-Methoxyindole Core
- The 7-methoxyindole nucleus can be synthesized or sourced as a starting material.
- Common methods include modification of indole derivatives via selective electrophilic substitution or using protected intermediates to introduce the methoxy group at the 7-position.
Step 2: N-Alkylation with Propanoic Acid Derivatives
- The key step involves N-alkylation of the indole nitrogen with a suitable propanoic acid derivative or precursor.
- Typical alkylating agents include 3-bromopropanoic acid or its esters.
- The reaction is carried out under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- This step yields the N-substituted propanoic acid ester or acid directly.
Step 3: Hydrolysis (if ester intermediate is used)
- If an ester intermediate (e.g., methyl or ethyl 3-(7-methoxy-1H-indol-1-yl)propanoate) is formed, it is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- Typical hydrolysis conditions include aqueous sodium hydroxide or potassium hydroxide at elevated temperatures (50–100 °C) for several hours.
- The reaction mixture is then acidified to precipitate the free acid.
Alternative Synthetic Routes
- Some patents describe the preparation of related indole propanoic acids via acylation of amino-indole derivatives followed by hydrolysis and purification steps.
- The use of para-methoxyphenylhydrazone intermediates and subsequent acid treatment can be employed to form the indole ring and introduce substituents efficiently.
- Hydrogenation steps may be used to convert cyano groups to aminomethyl groups before final hydrolysis to the acid.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Solvent(s) | Notes |
|---|---|---|---|---|---|---|
| 1 | Indole core synthesis or modification | Starting 7-methoxyindole or precursor | 20–100 °C | 1–12 hours | Methanol, ethanol, THF | Acidic or neutral conditions |
| 2 | N-Alkylation | 3-bromopropanoic acid or ester + base (K2CO3, NaH) | RT to 80 °C | 4–24 hours | DMF, THF | Anhydrous conditions preferred |
| 3 | Hydrolysis | NaOH or KOH aqueous solution | 50–105 °C | 1–15 hours | Water, methanol | Followed by acidification to pH 5.5–6.5 |
Purification and Characterization
- The crude product is typically purified by recrystallization or column chromatography.
- Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm substitution pattern and integrity of the indole ring.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) Spectroscopy to identify characteristic functional groups such as carboxylic acid O-H stretch and methoxy C-O stretch.
Summary Table of Preparation Methods
Research Findings and Notes
- The preferred solvents for the hydrolysis and acidification steps include methanol, ethanol, THF, and dioxane with aqueous acid solutions (HCl, HBr, H2SO4) at concentrations from 0.1N to 10N.
- Reaction temperatures for hydrolysis range from 50 °C to 105 °C, with reaction times between 1 and 15 hours.
- Acidification to pH 5.5–6.5 is critical to isolate the compound in its free acid form with optimal purity and yield.
- The synthetic process is considered economical and suitable for scale-up due to relatively mild conditions and common reagents.
- Hydrogenation steps, if involved, use standard catalytic hydrogenation to reduce cyano groups to aminomethyl groups before final hydrolysis.
Chemical Reactions Analysis
Types of Reactions
3-(7-Methoxy-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H13NO3
- Molecular Weight : Approximately 234.25 g/mol
- Structure : The compound consists of an indole ring with a methoxy group at the 7-position and a propanoic acid moiety, contributing to its solubility and reactivity.
Pharmaceutical Development
Lead Compound in Drug Discovery
3-(7-methoxy-1H-indol-1-yl)propanoic acid has been identified as a potential lead compound for drug discovery, particularly for treating metabolic disorders. Its structural similarity to other biologically active indole derivatives suggests that it may interact with specific biological targets involved in metabolic pathways.
Mechanisms of Action
Research indicates that the compound may exhibit anti-inflammatory and neuroprotective properties. Similar compounds have been studied for their ability to modulate neurotransmitter systems and inflammatory responses, suggesting that this compound could have similar effects .
Biological Activities
Interaction Studies
Preliminary studies suggest that this compound interacts with various biological targets, potentially influencing cellular signaling pathways. This interaction profile positions the compound as a candidate for further pharmacological studies aimed at understanding its mechanism of action.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their known activities:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 3-(5-methoxy-1H-indol-3-yl)propanoic acid | 0.88 | Different methoxy position; potential anti-inflammatory effects |
| 2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | 0.86 | Contains amino group; studied for neuroprotective properties |
| (S)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | 0.82 | Similar backbone; explored for metabolic regulation |
| (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | 0.80 | Hydroxy substitution; potential antioxidant properties |
This table highlights the diversity within indole-based carboxylic acids and underscores the unique positioning of the methoxy group in this compound, which may influence its biological activity and applications .
Mechanism of Action
The mechanism of action of 3-(7-methoxy-1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(7-methoxy-1H-indol-1-yl)propanoic acid and related indole derivatives:
Substituent Position and Electronic Effects
- Methoxy Position: The 7-methoxy substitution in the target compound contrasts with the 5-methoxy isomer (C₁₂H₁₃NO₃, ).
- Halogen vs. Methoxy: Replacement of methoxy with chloro (e.g., 7-chloro derivative, ) introduces an electron-withdrawing group, increasing acidity of the propanoic acid (pKa ~2-3) versus methoxy’s electron-donating nature (pKa ~4-5).
Functional Group Modifications
- Cyano vs. Carboxylic Acid: The cyano group in 2-cyano-3-(1-phenyl-1H-indol-3-yl)propanoic acid introduces a polarizable triple bond, enabling dipole interactions absent in the target compound.
- Amino Acid Derivatives: The (R)-configured amino acid analog highlights the role of stereochemistry in bioavailability, as L-amino acids are preferentially absorbed in biological systems.
Pharmacokinetic Implications
- Ester Prodrugs : Ethyl esters (e.g., ) mask the carboxylic acid’s polarity, enhancing cell permeability. However, esterases must cleave these groups in vivo to release the active acid form.
Discussion
The structural diversity of indole-propanoic acid derivatives underscores their versatility in drug design:
- Positional Isomerism : Methoxy at the 7-position (target compound) vs. 5-position () may influence binding to serotonin receptors or enzymes like cyclooxygenase, where indole rings are common pharmacophores.
- Bioisosteric Replacements: Substituting methoxy with chloro () or cyano () groups offers routes to optimize potency and selectivity.
- Synthetic Accessibility : The target compound’s synthesis via indole alkylation (e.g., Vilsmeier-Haack reaction, ) is comparable to methods for analogs, though substituent position dictates reaction conditions.
Biological Activity
3-(7-Methoxy-1H-indol-1-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its presence in numerous biologically active molecules. Its molecular formula is C_{13}H_{15}N_{1}O_{3}, with a molecular weight of approximately 233.26 g/mol. The methoxy group attached to the indole ring enhances its solubility and reactivity, making it a valuable candidate for pharmacological applications.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. Indole derivatives are recognized for their ability to inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induction of apoptosis |
| Indole derivative X | HCT-116 | 12.5 | Caspase activation |
| Indole derivative Y | Jurkat | 15.0 | ROS formation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity positions it as a potential therapeutic agent for conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The indole structure facilitates binding to receptors involved in cell signaling pathways, thereby modulating their activity.
Studies on Mechanisms
Experimental studies have utilized techniques such as ethidium bromide intercalation assays to assess the binding affinity of indole derivatives to DNA, revealing significant interactions that may contribute to their anticancer effects . Additionally, assays measuring reactive oxygen species (ROS) formation have been employed to explore the oxidative stress pathways activated by these compounds.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers in MCF-7 cells.
- Inflammation Model : In animal models of inflammation, administration of the compound reduced edema and inflammatory cell infiltration, demonstrating its potential as an anti-inflammatory agent.
Q & A
Q. What are the critical safety protocols for handling and storing 3-(7-methoxy-1H-indol-1-yl)propanoic acid in laboratory settings?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid contact with heat, sparks, or open flames due to potential flammability risks .
- Storage : Store in a tightly sealed container under dry, ventilated conditions at room temperature (15–25°C). Protect from light and moisture to prevent degradation .
- Emergency Response : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
Q. How can researchers distinguish this compound from structurally similar indole derivatives?
- Methodological Answer :
- Spectroscopic Identification :
- FT-IR : Look for characteristic peaks at ~1709 cm⁻¹ (C=O stretch of carboxylic acid) and ~1604 cm⁻¹ (C=N/C=C aromatic vibrations) .
- ¹H NMR : Key signals include δ 10.77 ppm (indole NH), δ 7.26–7.47 ppm (aromatic protons), and δ 5.86 ppm (chiral center proton in derivatives) .
Q. What are common synthetic impurities in this compound, and how are they mitigated?
- Methodological Answer :
- Byproducts : Unreacted 3-formyl-1H-indole intermediates or dimerization products may form during synthesis.
- Mitigation :
- Recrystallization : Purify the crude product using acetic acid as a solvent to remove polar impurities .
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (1:3 to 1:1) to isolate the target compound .
Advanced Research Questions
Q. How can the synthesis yield of this compound be optimized?
- Methodological Answer :
- Catalyst Modulation : Replace sodium acetate with DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance reaction efficiency in condensation steps .
- Solvent Optimization : Use tert-butyl propiolate instead of methyl propiolate to favor the formation of the (E)-isomer, improving regioselectivity .
- Temperature Control : Reflux at 80–90°C for 3 hours to ensure complete conversion while minimizing side reactions .
Q. What strategies are effective for designing bioactive analogues of this compound?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., fluorine at the 5-position of the indole ring) to enhance metabolic stability .
- Prodrug Design : Conjugate the carboxylic acid group with tert-butyl esters to improve membrane permeability, as demonstrated in mitochondrial-targeted antioxidants .
- Structure-Activity Relationship (SAR) : Use molecular docking studies to predict interactions with enzymes like fatty acid β-oxidation pathway components .
Q. How should researchers address contradictions in biological assay data involving this compound?
- Methodological Answer :
- Control Experiments : Include positive controls (e.g., methimazole for antioxidant assays) and validate assay conditions (pH, temperature) to ensure reproducibility .
- Data Normalization : Account for batch-to-batch variability in compound purity using HPLC-UV quantification .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tagged propanoic acid) to trace metabolic pathways and confirm target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
